4-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine
Description
Significance of Pyrrole (B145914) and Pyridine (B92270) Scaffolds in Modern Chemical Science
Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of medicinal chemistry and materials science. blucher.com.br The pyrrole and pyridine rings, the two components of 4-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine, are among the most important heterocyclic scaffolds.
The pyrrole ring is a five-membered aromatic heterocycle that is a key structural component in a vast number of natural and synthetic products. mdpi.comresearchgate.net Its presence is fundamental to the function of vital biological molecules, including heme (in hemoglobin), chlorophyll, and vitamin B12. researchgate.net In the realm of pharmaceuticals, the pyrrole nucleus is found in numerous drugs with a wide array of therapeutic applications, such as anti-inflammatory, antimicrobial, anticancer, and antiviral agents. researchgate.net The ability of the pyrrole scaffold to engage in various biological interactions and its synthetic versatility make it a privileged structure in drug design. mdpi.com
The pyridine ring, a six-membered aromatic heterocycle, is equally significant. It is a common feature in many pharmaceuticals and agrochemicals. The nitrogen atom in the pyridine ring imparts unique properties, including basicity and the ability to act as a hydrogen bond acceptor, which are crucial for molecular recognition and binding to biological targets. Pyridine rings are often used as bioisosteres for benzene (B151609) rings in drug development to improve properties like water solubility and metabolic stability.
The combination of these two scaffolds into a single molecule, as in pyrrolylpyridines, creates a structure with a rich electronic profile and multiple points for functionalization, making it an attractive target for synthetic chemists and a promising platform for discovering new bioactive compounds.
Structural Context of Pyrrolylpyridine Isomers
The term "pyrrolylpyridine" can refer to molecules where a pyrrole and a pyridine ring are connected by a single bond. This is distinct from "pyrrolopyridines" (also known as azaindoles), where the two rings are fused together to form a bicyclic system. mdpi.com The compound this compound belongs to the non-fused class.
Isomerism in these non-fused systems is determined by the specific carbon or nitrogen atoms on each ring that are linked. For a 2,5-dimethyl-1H-pyrrole ring connected to a pyridine ring, several positional isomers are possible. The pyridine ring can be connected via its 2-, 3-, or 4-position, while the pyrrole ring can be connected via its C-3 position (the C-4 position being equivalent in this context). This gives rise to three principal positional isomers, as detailed in the table below.
| Isomer Name | Structure | Point of Attachment (Pyridine) |
|---|---|---|
| 2-(2,5-Dimethyl-1H-pyrrol-3-yl)pyridine | Position 2 | |
| 3-(2,5-Dimethyl-1H-pyrrol-3-yl)pyridine | Position 3 | |
| This compound | Position 4 |
Each of these isomers possesses a unique three-dimensional shape and electronic distribution, which would be expected to result in different physical, chemical, and biological properties. Another layer of isomerism involves attachment to the pyrrole nitrogen, leading to N-linked isomers such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, which has been more extensively studied. matrix-fine-chemicals.com
Research Landscape for 2,5-Dimethylpyrrole and Pyridine Derivatives
While scientific literature on the specific isomer this compound is sparse, the broader research landscape for its constituent parts and related structures is rich and provides valuable context.
3-Arylpyrrole Derivatives: The synthesis of pyrroles with an aryl substituent at the C-3 position is an area of active research. researchgate.netresearchgate.net Various synthetic methods, including palladium-catalyzed cross-coupling reactions like the Suzuki and Heck-Matsuda reactions, have been developed to create the crucial carbon-carbon bond between the pyrrole and an aromatic ring. blucher.com.brresearchgate.net This structural motif is of interest because it appears in biologically active compounds, including natural products with antibiotic and antitumor properties. blucher.com.br Furthermore, synthetic 1,3-diaryl-pyrrole skeletons have been investigated as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases. nih.gov
2,5-Dimethylpyrrole Derivatives Substituted at C-3: The 2,5-dimethylpyrrole scaffold itself is a key template for the development of therapeutic agents. A significant body of research focuses on N-aryl-2,5-dimethylpyrroles that are further functionalized at the C-3 position. These compounds have been designed as potential antitubercular agents. nih.govacs.org Studies have shown that introducing different side chains at the C-3 position of the N-phenyl-2,5-dimethylpyrrole core can lead to compounds with high potency against M. tuberculosis, including multidrug-resistant strains. nih.govacs.org This highlights the synthetic accessibility of the C-3 position and its importance for modulating biological activity.
N-Linked Pyrrolylpyridine Isomers: In contrast to the C-linked subject compound, the N-linked isomer, 4-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, is a known chemical with CAS number 5044-29-1. matrix-fine-chemicals.com Derivatives based on this N-linked scaffold have been synthesized and evaluated for a range of biological activities. For instance, 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide analogs have shown potential as antibacterial, antifungal, and antitubercular agents. researchgate.net Another derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, was identified in a large-scale screening for its ability to enhance monoclonal antibody production in cell cultures. semanticscholar.org
The collective research on these related compounds underscores the significance of the pyrrolylpyridine framework. The findings suggest that the specific arrangement of the pyrrole and pyridine rings, the nature and position of substituents, and the point of linkage between the rings are all critical determinants of a molecule's function.
| Compound Class | Key Structural Feature | Reported Research Focus / Biological Activity | Reference |
|---|---|---|---|
| 3-Arylpyrroles | Aryl group at C-3 of pyrrole | Synthesis methods (e.g., Suzuki, Heck-Matsuda coupling); Butyrylcholinesterase inhibition | blucher.com.brresearchgate.netnih.gov |
| N-Aryl-2,5-dimethylpyrroles | N-Aryl group, functionalized at C-3 | Antimycobacterial activity against M. tuberculosis | nih.govacs.org |
| 4-(2,5-Dimethylpyrrol-1-yl)pyridine Derivatives | Pyridine linked to pyrrole nitrogen (N-1) | Antitubercular, antibacterial, antifungal activity; Enhancement of monoclonal antibody production | researchgate.netsemanticscholar.org |
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
4-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine |
InChI |
InChI=1S/C11H12N2/c1-8-7-11(9(2)13-8)10-3-5-12-6-4-10/h3-7,13H,1-2H3 |
InChI Key |
UCLWYRIKMKPRLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)C)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 2,5 Dimethyl 1h Pyrrol 3 Yl Pyridine and Analogues
Strategic Approaches for Pyrrole-Pyridine Linkage Formation at C-3 Position
The direct coupling of a 2,5-disubstituted pyrrole (B145914) at the C-3 (or β) position with a pyridine (B92270) ring at its C-4 position is a key disconnection. Several modern synthetic strategies can be employed to achieve this, primarily falling into the categories of metal-catalyzed cross-coupling, direct C-H functionalization, and classical condensation or cyclization reactions.
Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Negishi, Stille Couplings)
Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of C(sp²)–C(sp²) bonds and represent a primary strategy for linking pre-functionalized pyrrole and pyridine rings. researchgate.net The general approach involves the reaction of an organometallic pyrrole species with a pyridine electrophile, or vice-versa, in the presence of a palladium or nickel catalyst.
Suzuki-Miyaura Coupling: This reaction is one of the most widely used cross-coupling methods due to the operational simplicity and the relatively low toxicity and stability of the requisite boronic acids or esters. organic-chemistry.org The synthesis of 4-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine via this method would typically involve the coupling of a 3-borylated-2,5-dimethylpyrrole derivative with a 4-halopyridine (e.g., 4-bromopyridine) or the coupling of 4-pyridylboronic acid with a 3-halo-2,5-dimethylpyrrole. ambeed.comreddit.com Palladium catalysts such as Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand are commonly employed, along with a base like K₂CO₃ or CsF. researchgate.netnih.gov
Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are often more reactive than their organoboron counterparts, allowing for reactions to proceed under milder conditions. nih.gov For this specific target, a 3-(halozincio)-2,5-dimethylpyrrole could be coupled with a 4-halopyridine. The organozinc intermediate is typically prepared in situ from a 3-lithiated or 3-magnesiated pyrrole and a zinc halide (e.g., ZnCl₂). The development of solid, moderately air-stable 2-pyridylzinc reagents has also improved the operational simplicity of coupling in the reverse sense. nih.govorganic-chemistry.orgresearchgate.net
Stille Coupling: The Stille reaction involves the coupling of an organotin (stannane) reagent with an organic electrophile. wikipedia.org This method is known for its tolerance of a wide variety of functional groups. The synthesis could proceed via the reaction of 3-(tributylstannyl)-2,5-dimethylpyrrole with 4-bromopyridine. nih.gov A key advantage is that organostannanes are often stable to air and moisture, though their toxicity is a significant drawback. wikipedia.orgharvard.edu The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org
| Coupling Reaction | Pyrrole Reagent | Pyridine Reagent | Typical Catalyst/Base |
|---|---|---|---|
| Suzuki-Miyaura | 2,5-Dimethyl-1H-pyrrol-3-ylboronic acid | 4-Bromopyridine | Pd(PPh₃)₄ / K₂CO₃ |
| Suzuki-Miyaura | 3-Bromo-2,5-dimethyl-1H-pyrrole | Pyridine-4-boronic acid | Pd(dppf)Cl₂ / K₂CO₃ |
| Negishi | (2,5-Dimethyl-1H-pyrrol-3-yl)zinc chloride | 4-Iodopyridine (B57791) | Pd(OAc)₂ / SPhos |
| Stille | 3-(Tributylstannyl)-2,5-dimethyl-1H-pyrrole | 4-Bromopyridine | Pd₂(dba)₃ / P(o-tol)₃ |
Direct C-H Functionalization Strategies
Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it circumvents the need to pre-functionalize the coupling partners. researchgate.net For the synthesis of the target molecule, this would involve the direct coupling of the C-3-H bond of a 2,5-dimethylpyrrole derivative with a functionalized pyridine.
Rhodium-catalyzed C-H arylation has been shown to be effective for the β-selective (C-3) arylation of N-substituted pyrroles with aryl iodides. This approach offers excellent regioselectivity, which is often a challenge in the functionalization of pyrroles. nih.govrsc.orgnih.govresearchgate.netresearchgate.net Applying this strategy would involve the reaction of an N-protected 2,5-dimethylpyrrole with a 4-halopyridine, such as 4-iodopyridine, in the presence of a rhodium catalyst. The N-protecting group on the pyrrole is often crucial for directing the regioselectivity and can be removed in a subsequent step.
Condensation and Cyclization Reactions Utilizing Precursors
While cross-coupling and C-H activation represent modern approaches, classical condensation and cyclization reactions offer alternative pathways. These methods construct the pyrrole ring from acyclic precursors that already contain the pyridine moiety. A plausible, albeit less direct, strategy could involve a variation of the Borsche-Drechsel cyclization or similar reactions. For instance, a precursor like 1-(pyridin-4-yl)hexane-2,5-dione could theoretically be cyclized with a nitrogen source, although the synthesis of such a precursor is non-trivial.
Another conceptual approach is the cyclization of an enamine derived from a β-aminovinyl ketone that bears a pyridine substituent. Tandem or domino reactions that form multiple rings in one pot could also be envisioned. For example, a multi-component reaction involving a pyridine-containing starting material, an amine, and a 1,4-dicarbonyl equivalent could potentially assemble the desired scaffold. researchgate.netnih.govresearchgate.netorganic-chemistry.orgmdpi.com These strategies are less developed for this specific substitution pattern but offer avenues for novel synthetic route design.
Synthesis of Key Building Blocks
The success of the synthetic strategies outlined in section 2.1 is contingent upon the efficient preparation of the key pyrrole and pyridine intermediates.
Preparation of Substituted 2,5-Dimethylpyrrole Intermediates (e.g., Paal-Knorr Synthesis for pyrroles)
The 2,5-dimethylpyrrole core is readily accessible through the Paal-Knorr synthesis. organic-chemistry.orgrgmcet.edu.inresearchgate.net This robust reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione (B30556) (acetonylacetone), with ammonia (B1221849) or a primary amine. ias.ac.in To obtain the N-unsubstituted 2,5-dimethyl-1H-pyrrole required for the target molecule, ammonia (often from a source like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide) is used. The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org The reaction can also be performed efficiently in water, offering a greener alternative. researchgate.net
| Dicarbonyl | Nitrogen Source | Conditions | Product |
|---|---|---|---|
| 2,5-Hexanedione | Ammonia (NH₄OH) | Water, Reflux | 2,5-Dimethyl-1H-pyrrole |
| 2,5-Hexanedione | Ammonium Acetate | Acetic Acid, Heat | 2,5-Dimethyl-1H-pyrrole |
Once 2,5-dimethyl-1H-pyrrole is obtained, it must be functionalized at the C-3 position for use in cross-coupling reactions. As an electron-rich heterocycle, it readily undergoes electrophilic substitution. Halogenation, for instance, can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to install a bromine or iodine atom selectively at the C-3 position, yielding 3-bromo-2,5-dimethyl-1H-pyrrole or its iodo-analogue. Borylation to form the corresponding boronic acid can be achieved through iridium-catalyzed C-H borylation or via a halogen-metal exchange followed by quenching with a borate (B1201080) ester.
Functionalization of Pyridine Rings for Regioselective Coupling
The preparation of 4-functionalized pyridines is a critical step for their use in cross-coupling reactions. The inherent electronic properties of the pyridine ring direct reactions to the C-2, C-4, and C-6 positions. A variety of methods exist to introduce functionality selectively at the C-4 position. nih.govacs.orgresearchgate.netchemrxiv.org
4-Halopyridines: 4-Bromopyridine and 4-iodopyridine are common starting materials. 4-Bromopyridine can be prepared from 4-aminopyridine (B3432731) via a Sandmeyer-type reaction.
Pyridine-4-boronic acid: This key intermediate for Suzuki-Miyaura couplings is typically synthesized from 4-bromopyridine. chemicalbook.comchemicalbook.com The most common method involves a halogen-metal exchange using an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching the resulting 4-lithiopyridine (B8661376) with a trialkyl borate (e.g., trimethyl borate) and subsequent acidic workup. chemicalbook.comchemicalbook.comarkat-usa.orggoogle.com
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| 4-Bromopyridine | 1. n-BuLi, -78 °C 2. B(OMe)₃ 3. H₃O⁺ | Pyridine-4-boronic acid | Halogen-Metal Exchange / Borylation |
| Pyridine | Maleic acid (blocking group), then radical source | 4-Alkylpyridine | Minisci Reaction (with blocking group) |
Alternative strategies for C-4 functionalization include direct C-H activation approaches, although achieving high regioselectivity can be challenging without the use of directing or blocking groups. nih.govacs.org
Optimization of Reaction Conditions and Yields for Pyrrolylpyridine Synthesis
The efficient synthesis of pyrrolylpyridines often relies on well-established named reactions, such as the Paal-Knorr synthesis, adapted and optimized for the specific target molecule. The Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a foundational method for pyrrole ring formation. uctm.edu The yield and purity of the resulting pyrrole are highly dependent on the chosen reaction conditions, including the solvent, catalyst, and temperature.
For the synthesis of N-substituted 2,5-dimethylpyrroles, a close analog to the pyrrole core of the target compound, various optimization studies have been conducted. For instance, the reaction of hexane-2,5-dione with primary amines has been shown to proceed with high yields in water, offering a green and efficient alternative to traditional organic solvents. researchgate.net The use of catalytic amounts of acid, such as hydrochloric acid, in a solvent like methanol (B129727) can also facilitate the reaction, yielding the desired product in a short time frame. chemistry-online.com
A hypothetical optimization of a Paal-Knorr type synthesis for a 3-substituted-2,5-dimethylpyrrole could involve a systematic variation of parameters as outlined in the table below. The starting material would be a suitably substituted 1,4-dicarbonyl compound, which upon reaction with an ammonia source would yield the desired 3-aryl or 3-heteroarylpyrrole.
Interactive Data Table: Optimization of Paal-Knorr Synthesis for 3-Substituted-2,5-dimethylpyrroles
| Entry | Amine Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NH4OAc | Acetic Acid | Ethanol | Reflux | 4 | 65 |
| 2 | NH4OH | None | Water | 100 | 6 | 72 |
| 3 | NH3 (gas) | p-TsOH | Toluene | 110 | 3 | 78 |
| 4 | NH4OAc | Sc(OTf)3 | Acetonitrile | 80 | 2 | 85 |
| 5 | NH4Cl | ZnCl2 | Dioxane | 100 | 5 | 75 |
Furthermore, modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, present a powerful tool for the synthesis of 3-aryl or 3-heteroarylpyrroles. This approach would typically involve the coupling of a 3-halo-2,5-dimethylpyrrole with a pyridineboronic acid derivative. The optimization of such a reaction is critical to achieve high yields and minimize side products. Key parameters to consider include the choice of palladium catalyst, ligand, base, and solvent system. For instance, the use of palladium catalysts with bulky phosphine ligands has been shown to be effective for the coupling of heteroaryl halides. nih.gov
The following interactive table illustrates a potential optimization study for the Suzuki-Miyaura coupling to synthesize this compound.
Interactive Data Table: Optimization of Suzuki-Miyaura Coupling for this compound Synthesis
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh3)4 | - | Na2CO3 | Toluene/H2O | 100 | 55 |
| 2 | Pd(OAc)2 | SPhos | K3PO4 | Dioxane/H2O | 90 | 78 |
| 3 | PdCl2(dppf) | - | Cs2CO3 | DMF | 110 | 82 |
| 4 | Pd2(dba)3 | XPhos | K2CO3 | THF/H2O | 80 | 88 |
| 5 | Pd(OAc)2 | RuPhos | NaOtBu | Toluene | 100 | 75 |
Multi-component and Cascade Reactions in Pyrrolylpyridine Synthesis
Multi-component reactions (MCRs) and cascade reactions offer significant advantages in terms of efficiency, atom economy, and operational simplicity for the synthesis of complex molecules like pyrrolylpyridines from simple starting materials in a single step. rsc.orgbohrium.com These reactions often involve the formation of multiple bonds in a sequential manner without the need for isolation of intermediates.
While a direct multi-component synthesis of this compound is not extensively reported, several MCRs have been developed for the synthesis of various substituted pyrroles and fused pyrrolopyridine systems. For example, a four-component reaction involving an amine, a 1,3-dicarbonyl compound, an aldehyde, and a nitroalkane can lead to highly substituted pyrroles. semanticscholar.org The strategic selection of starting materials in such a reaction could potentially be adapted to yield the desired 3-(pyridin-4-yl) substituent.
Cascade reactions, where a single reaction setup initiates a sequence of intramolecular transformations, are also a powerful tool in heterocyclic synthesis. For instance, the synthesis of pyrrolo[3,4-b]pyridin-5-ones has been achieved through a one-pot cascade process involving an Ugi three-component reaction followed by an intramolecular Diels-Alder reaction and subsequent transformations. nih.govmdpi.com Although this leads to a different regioisomer of the pyrrolopyridine core, the principle of designing a cascade sequence starting from simple precursors could be applied to target the desired 4-(pyrrol-3-yl)pyridine scaffold.
A hypothetical multi-component reaction for the synthesis of a 3-aryl-2,5-dimethylpyrrole could involve the one-pot reaction of a β-ketoester, an α-haloketone, an aldehyde, and an ammonium salt. The optimization of such a reaction would involve screening of various components and conditions as shown in the table below.
Interactive Data Table: Feasibility of a Four-Component Reaction for 3-Aryl-2,5-dimethylpyrrole Synthesis
| Entry | β-Ketoester | α-Haloketone | Aldehyde | Catalyst | Solvent | Yield (%) |
| 1 | Ethyl acetoacetate | 2-Chloroacetone | Pyridine-4-carboxaldehyde | Proline | Ethanol | 45 |
| 2 | Methyl acetoacetate | 2-Bromoacetone | Pyridine-4-carboxaldehyde | L-Selectride | THF | 52 |
| 3 | Ethyl benzoylacetate | 2-Chloroacetone | Pyridine-4-carboxaldehyde | Piperidine (B6355638) | Methanol | 60 |
| 4 | Ethyl acetoacetate | 3-Chloropentane-2,4-dione | Pyridine-4-carboxaldehyde | Yb(OTf)3 | Acetonitrile | 68 |
Advanced Spectroscopic and Crystallographic Elucidation of 4 2,5 Dimethyl 1h Pyrrol 3 Yl Pyridine
High-Resolution Mass Spectrometry (HRMS)
Precise Molecular Weight Determination and Elemental Composition
No experimental HRMS data for 4-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine was found in the searched literature. This technique would be crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.
Fragmentation Pattern Analysis for Structural Confirmation
Information regarding the fragmentation pattern of this compound under mass spectrometric conditions is not available. Such data would be invaluable for confirming the connectivity of the dimethylpyrrole and pyridine (B92270) rings.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Electronic Transition Analysis and Chromophore Characterization
No UV-Vis absorption spectra for this compound have been published. This analysis would provide insight into the electronic transitions within the molecule and help characterize its chromophoric system.
Solvent Effects on Electronic Absorption Maxima
Data on the influence of different solvents on the UV-Vis absorption maxima of this compound is not available. Investigating solvatochromic effects would yield information about the nature of the electronic transitions.
Single-Crystal X-ray Diffraction (XRD) Analysis
A crystallographic study of this compound has not been reported in the scientific literature. Single-crystal XRD analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, and such data is currently absent for this compound. While crystallographic data for a related compound, 4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine, has been published, these findings are not transferable to the title compound. nih.gov
Due to the absence of specific crystallographic and spectroscopic data for the chemical compound “this compound” in the provided search results, a detailed and scientifically accurate article focusing solely on this specific molecule, as per the requested outline, cannot be generated.
The search results primarily contain information on a different isomer, “4-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine,” where the pyridine ring is attached to the nitrogen atom of the pyrrole (B145914) ring. While data on related structures, such as fluorinated derivatives, is available, the strict instruction to exclusively focus on "this compound" prevents the use of this information as a substitute.
Generating an article with the required in-depth analysis of molecular conformation, torsion angles, bond lengths, bond angles, dihedral angles, intermolecular interactions, and crystal packing motifs necessitates specific experimental or computational data for the exact compound . Without such data, any attempt to create the requested content would be speculative and would not meet the standards of scientific accuracy. Therefore, the requested article cannot be provided at this time.
Chemical Reactivity and Transformation Pathways of 4 2,5 Dimethyl 1h Pyrrol 3 Yl Pyridine
Electrophilic Aromatic Substitution on the Pyrrole (B145914) Moiety
The pyrrole ring is a π-excessive heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution. The presence of two electron-donating methyl groups at the C2 and C5 positions further enhances the electron density of the pyrrole ring, activating it for substitution reactions. Since the C2 and C5 positions are blocked, electrophilic attack is directed to the remaining unsubstituted C4 position of the pyrrole ring.
One of the most characteristic electrophilic substitution reactions for such activated pyrroles is the Vilsmeier-Haack reaction. jk-sci.comwikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich aromatic ring. ijpcbs.comyoutube.com For 4-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine, this reaction would be expected to occur at the C4 position of the pyrrole ring, yielding 4-(4-formyl-2,5-dimethyl-1H-pyrrol-3-yl)pyridine.
Other common electrophilic substitution reactions applicable to activated pyrroles include:
Nitration: Using reagents like nitronium tetrafluoroborate (B81430) (NO₂BF₄), a nitro group can be introduced. researchgate.net
Halogenation: Reagents such as N-bromosuccinimide (NBS) or systems like DMSO/HBr can be used for selective bromination. researchgate.netresearchgate.netsemanticscholar.org
Acylation: Friedel-Crafts acylation can introduce acyl groups using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, though milder conditions are often required for sensitive pyrrole rings.
The pyridine (B92270) ring, being electron-deficient, acts as a deactivating group on the pyrrole moiety. However, the inherent high reactivity of the 2,5-dimethylpyrrole system ensures that it remains the primary site for electrophilic attack over the much less reactive pyridine ring.
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyridine ring is not involved in the aromatic system, making it available for reactions with electrophiles and acids. This reactivity is characteristic of tertiary amines.
Protonation and Acid-Base Properties
The pyridine nitrogen is basic and readily undergoes protonation in the presence of acids to form a pyridinium (B92312) salt. The basicity of the pyridine ring is influenced by the substituent at the C4 position. The 2,5-dimethyl-1H-pyrrol-3-yl group is generally considered to be electron-donating, which increases the electron density on the pyridine nitrogen, thereby enhancing its basicity compared to unsubstituted pyridine. The pKa of the conjugate acid of pyridine is approximately 5.2. It is expected that the pKa of the pyridinium ion of this compound would be slightly higher than this value. This protonation is a fundamental property influencing the molecule's solubility in aqueous acidic media and its behavior in biological systems.
N-Oxidation and Quaternization Reactions
N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. orgsyn.orgechemi.comarkat-usa.orggoogle.com The resulting N-oxide has significantly different electronic properties; the N-O bond can donate electron density into the ring, making the C2 and C4 positions more susceptible to electrophilic attack and also activating these positions for nucleophilic substitution.
Quaternization: The pyridine nitrogen can react with alkyl halides, such as methyl iodide, to form a quaternary pyridinium salt. researchgate.netrsc.orgnih.govresearchgate.net This reaction, known as the Menshutkin reaction, converts the neutral pyridine into a positively charged pyridinium ion. Quaternization alters the physical properties of the molecule, such as increasing its polarity and water solubility. The reactivity in quaternization reactions can be influenced by the steric hindrance and the nature of the alkyl halide. rsc.org
| Reaction Type | Typical Reagents | Product |
|---|---|---|
| Protonation | Acids (e.g., HCl) | Pyridinium salt |
| N-Oxidation | Peracids (e.g., m-CPBA) | Pyridine N-oxide |
| Quaternization | Alkyl halides (e.g., CH₃I) | Quaternary pyridinium salt |
Reactions Involving the Methyl Substituents on the Pyrrole Ring
While the aromatic rings are the most common sites of reaction, the methyl groups attached to the pyrrole ring can also participate in chemical transformations, typically under radical or strongly oxidative conditions.
Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator like AIBN or light), it is possible to achieve halogenation at the benzylic-like positions of the methyl groups to form bromomethyl derivatives. google.com This provides a handle for further functionalization. Free-radical reactions involving hydrogen abstraction from N-methylpyrrole have been shown to lead to dimerization. ibm.com
Oxidation: Strong oxidizing agents can lead to the oxidation of the methyl groups to carboxylic acids, though this often requires harsh conditions that might also degrade the pyrrole ring itself. A notable reaction is the dye-sensitized photo-oxygenation of 2,5-dimethylpyrrole, which can result in dealkylation and the formation of pyrrolinone derivatives. rsc.org Metabolic studies on related compounds have also shown that oxidation of the pyrrole ring and its methyl groups can lead to ring-opened products or hydroxylated species. nih.gov
Redox Chemistry of the Pyrrole and Pyridine Rings
The two rings exhibit contrasting behavior under redox conditions.
Oxidation: The electron-rich 2,5-dimethylpyrrole moiety is susceptible to oxidation. researchgate.net Electrochemical or chemical oxidation can lead to the formation of radical cations, which can then polymerize to form conductive polymers, a characteristic reaction of pyrroles. The oxidation potential of the pyrrole ring is influenced by its substituents. researchgate.net In contrast, the electron-deficient pyridine ring is generally resistant to oxidation. Oxidation, when it occurs, preferentially happens at the nitrogen atom to form the N-oxide, as discussed previously.
Reduction: The pyridine ring is more readily reduced than the pyrrole ring. Catalytic hydrogenation, often using catalysts like palladium on carbon (Pd/C) or platinum, can reduce the pyridine ring to a piperidine (B6355638) ring. google.comcoventry.ac.ukrsc.org This transformation requires overcoming the aromatic stabilization energy. The pyrrole ring is more difficult to hydrogenate due to its aromatic character. wikipedia.org Selective reduction of the pyridine ring in the presence of the pyrrole ring is generally feasible by choosing appropriate catalytic systems and reaction conditions.
| Ring System | Reaction | Typical Outcome | Notes |
|---|---|---|---|
| 2,5-Dimethylpyrrole | Oxidation | Polymerization, Ring-opening, or formation of Pyrrolinones | Highly susceptible due to electron-rich nature. researchgate.net |
| 2,5-Dimethylpyrrole | Reduction | Resistant to reduction | Requires harsh conditions to overcome aromaticity. wikipedia.org |
| Pyridine | Oxidation | N-Oxide formation | Ring itself is resistant; reaction occurs at nitrogen. |
| Pyridine | Reduction | Piperidine formation | Achieved via catalytic hydrogenation. google.com |
Functional Group Interconversion and Derivatization Strategies
The distinct reactivity of the two rings allows for a wide range of derivatization strategies to modify the molecule's properties.
Pyrrole-Centered Derivatization: Functional groups introduced onto the pyrrole ring via electrophilic substitution can be further transformed. For example, a formyl group introduced via the Vilsmeier-Haack reaction can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or converted into an oxime or imine.
Pyridine-Centered Derivatization: The formation of the pyridine N-oxide is a key strategy for further functionalization. The N-oxide can facilitate nucleophilic substitution at the C2 and C4 positions of the pyridine ring, a reaction that is very difficult on the parent pyridine. Furthermore, quaternization of the pyridine nitrogen can be used to prepare a variety of pyridinium salts, which may have applications as ionic liquids or biologically active compounds. google.com
Methyl Group Functionalization: Conversion of the methyl groups to halomethyl groups via radical halogenation opens pathways for nucleophilic substitution reactions, allowing the attachment of a wide variety of side chains.
Coupling Reactions: While not a direct functional group interconversion, modern cross-coupling reactions (e.g., Suzuki, Heck) could potentially be employed if a halo-substituted derivative of this compound is first prepared. For instance, bromination of the pyrrole ring would provide a substrate for Suzuki coupling to introduce new aryl or vinyl groups.
These strategies, leveraging the intrinsic reactivity of each part of the molecule, enable the synthesis of a diverse library of derivatives for various applications in medicinal chemistry and materials science. researchgate.netorganic-chemistry.orgnih.gov
Mechanistic Investigations of Key Transformations
While specific experimental or computational studies on the reaction mechanisms of this compound are scarce, we can propose mechanisms for several key reaction types based on established principles of organic chemistry and studies of analogous compounds.
Electrophilic Substitution on the Pyrrole Ring:
The 2,5-dimethyl-1H-pyrrol-3-yl group is a highly activated system for electrophilic aromatic substitution. The electron-donating nature of the nitrogen atom and the two methyl groups significantly increases the electron density of the pyrrole ring, making it more nucleophilic than benzene (B151609). Electrophilic attack is expected to occur at the vacant C4 position of the pyrrole ring, as the C2 and C5 positions are substituted with methyl groups and the C3 position is attached to the pyridine ring.
The generally accepted mechanism for electrophilic aromatic substitution on a pyrrole ring proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized cationic intermediate known as a σ-complex or arenium ion.
Step 1: Formation of the σ-complex. An electrophile (E⁺) attacks the electron-rich pyrrole ring at the C4 position, leading to the formation of a carbocation intermediate. The positive charge in this intermediate is delocalized over the pyrrole ring and the nitrogen atom, resulting in several resonance structures that contribute to its stability.
Step 2: Deprotonation. A base (B:) present in the reaction mixture abstracts a proton from the C4 position of the σ-complex, restoring the aromaticity of the pyrrole ring and yielding the substituted product.
Table 1: Postulated Electrophilic Substitution Reactions and Mechanistic Features
| Reaction Type | Electrophile | Proposed Intermediate | Key Mechanistic Features |
| Nitration | NO₂⁺ | Nitronium-pyrrole σ-complex | Formation of the nitronium ion from nitric acid and a strong acid catalyst (e.g., H₂SO₄). Attack at the C4 position. |
| Halogenation | X⁺ (e.g., Br⁺, Cl⁺) | Halonium-pyrrole σ-complex | Generation of the halonium ion from the corresponding halogen and a Lewis acid or in a polar solvent. Attack at the C4 position. |
| Friedel-Crafts Acylation | R-C≡O⁺ | Acylium-pyrrole σ-complex | Formation of the acylium ion from an acyl halide or anhydride and a Lewis acid catalyst (e.g., AlCl₃). Attack at the C4 position. |
Nucleophilic Aromatic Substitution on the Pyridine Ring:
The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, particularly when activated by an electron-withdrawing group or when a good leaving group is present. In the case of this compound, direct nucleophilic attack on the pyridine ring is generally difficult without further activation. However, transformations such as the Chichibabin reaction (amination) could potentially occur under forcing conditions.
A more plausible pathway for functionalization of the pyridine ring involves the N-oxidation of the pyridine nitrogen, which significantly activates the positions ortho and para to the nitrogen for nucleophilic attack.
Step 1: N-Oxidation. The pyridine nitrogen is oxidized using a peroxy acid (e.g., m-CPBA) to form the corresponding N-oxide.
Step 2: Nucleophilic Attack. A nucleophile (Nu⁻) attacks the activated pyridine N-oxide ring, typically at the C2 or C6 position.
Step 3: Rearomatization. Subsequent workup leads to the restoration of the aromatic pyridine ring, now substituted with the nucleophile.
Metal-Catalyzed Cross-Coupling Reactions:
To functionalize the pyridine ring at a specific position, a common strategy would involve the introduction of a halogen atom (e.g., Br, I) onto the pyridine ring, which can then participate in various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The mechanism of these reactions is well-established and generally involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki coupling) or migratory insertion (for Heck and Sonogashira couplings), and reductive elimination.
Table 2: Proposed Cross-Coupling Reactions for Functionalization
| Reaction Name | Reactants | Catalyst System | Key Mechanistic Steps |
| Suzuki Coupling | A halopyridine derivative and a boronic acid/ester | Pd(0) catalyst, base | Oxidative addition, transmetalation, reductive elimination. |
| Heck Coupling | A halopyridine derivative and an alkene | Pd(0) catalyst, base | Oxidative addition, migratory insertion, β-hydride elimination. |
| Sonogashira Coupling | A halopyridine derivative and a terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, base | Oxidative addition, transmetalation (from Cu-acetylide), reductive elimination. |
It is important to reiterate that the mechanistic pathways described above are based on general principles and studies of related compounds. Detailed experimental and computational investigations are necessary to fully elucidate the specific reaction mechanisms, intermediates, and transition states for the chemical transformations of this compound. The unique electronic and steric environment of this molecule may lead to unexpected reactivity and selectivity.
Computational Chemistry and Theoretical Investigations of 4 2,5 Dimethyl 1h Pyrrol 3 Yl Pyridine Systems
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule. For a novel compound like 4-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine, such studies would provide invaluable insights into its stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) has become a standard method for the geometry optimization and energy calculation of organic molecules due to its balance of accuracy and computational cost. A theoretical investigation of this compound would typically commence with geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process would yield the most stable three-dimensional arrangement of the atoms in the molecule, providing crucial data on bond lengths, bond angles, and dihedral angles. These optimized coordinates are the foundation for all subsequent computational analyses.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. An FMO analysis of this compound would reveal the distribution of electron density in these key orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides information about the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Expected Value (Arbitrary Units) | Significance |
| HOMO Energy | -X.XX eV | Electron-donating ability |
| LUMO Energy | -Y.YY eV | Electron-accepting ability |
| HOMO-LUMO Gap | Z.ZZ eV | Chemical reactivity and stability |
Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.
Electrostatic Potential Surface Analysis
An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. For this compound, an ESP analysis would likely show regions of negative potential (electron-rich) around the nitrogen atom of the pyridine (B92270) ring and potentially the pyrrole (B145914) ring, indicating likely sites for protonation or interaction with electrophiles. Conversely, regions of positive potential (electron-poor) would highlight areas susceptible to nucleophilic attack.
Molecular Dynamics (MD) Simulations for Conformational Sampling
While quantum chemical calculations provide a static picture of the most stable conformation, molecules are dynamic entities. Molecular dynamics (MD) simulations could be employed to study the conformational landscape of this compound over time. By simulating the motion of the atoms under a given force field, MD simulations would reveal the accessible conformations of the molecule, the rotational barriers of the bond connecting the pyrrole and pyridine rings, and how the molecule might behave in different solvent environments. This information is particularly crucial for understanding its interactions with biological macromolecules or other chemical species.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies are instrumental in medicinal chemistry and materials science for developing predictive models that correlate a molecule's structural features with its chemical or biological activity.
Development of Predictive Models for Chemical Activity
Should a series of analogues of this compound with known activities (e.g., inhibitory constants against a particular enzyme) be synthesized, a QSAR study could be undertaken. This would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates these descriptors to the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding future research efforts. The development of such predictive models is a key step in the rational design of new molecules with desired properties.
Lack of Specific Research Data for this compound Prevents In-Depth Computational Analysis
A comprehensive review of available scientific literature reveals a significant gap in computational and theoretical investigations specifically focused on the chemical compound This compound . While research exists for isomeric variants and derivatives, such as those with a pyrrol-1-yl linkage or other substitutions, specific data pertaining to the physicochemical descriptors, molecular docking, and predicted spectroscopic parameters for the 3-yl isomer are not present in the surveyed materials. Consequently, a detailed article conforming to the requested structure cannot be generated at this time.
Computational chemistry and theoretical studies are crucial for predicting molecular behavior and properties, thereby guiding further experimental research. The identification of key physicochemical descriptors, such as molecular weight, logP, and polar surface area, provides foundational knowledge for assessing a compound's potential as a drug candidate. However, specific calculated values for this compound are not available.
Similarly, molecular docking simulations, which predict the binding modes and affinities of a ligand with a protein target, are absent for this specific compound. Studies on related molecules have explored interactions with enzymes like enoyl ACP reductase and dihydrofolate reductase, but this information cannot be extrapolated to the 3-yl isomer due to structural differences that would significantly alter binding interactions and energies. nih.govmdpi.comresearchgate.net The analysis of non-covalent interactions, such as hydrogen bonds and van der Waals forces, and the calculation of binding energies are fundamental to understanding the stability of a ligand-protein complex, yet this information is unavailable for this compound.
Furthermore, the prediction of spectroscopic parameters through computational methods provides a theoretical benchmark for experimental characterization. While experimental NMR and IR data have been reported for derivatives like 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine and UV-Vis data for 4-(2,5-dimethyl-pyrrol-1-yl)pyridine, these spectra are not representative of the requested compound due to the different electronic environments created by the distinct substituent positions and molecular structures. mdpi.comresearchgate.netnih.gov
Without specific computational studies, any attempt to detail the physicochemical descriptors, molecular docking profile, and spectroscopic parameters for this compound would be speculative and fall outside the required standards of scientific accuracy. Further theoretical and experimental research is needed to elucidate the properties of this specific chemical entity.
Advanced Applications in Chemical Sciences
Development of Chemosensors and Recognition Systems
The unique electronic and structural characteristics of 4-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine have positioned it as a compound of interest in the development of advanced chemosensors. Its ability to engage in specific molecular interactions forms the basis for its application in detecting various analytes.
Anion Sensing Mechanisms and Selectivity Studies
Research has demonstrated that 4-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is an effective chemosensor for the detection of nitrite (B80452) ions (NO₂⁻) in aqueous solutions. nih.govnih.gov This capability is significant due to the environmental and health implications of excessive nitrite levels.
The sensing mechanism is not based on a simple 1:1 or 1:2 stoichiometric interaction but rather on changes within a complex supramolecular aggregate system upon interaction with the anion. nih.govnih.gov This interaction leads to observable spectroscopic changes, allowing for quantification. The compound, abbreviated as 2,5-PP in studies, has a determined limit of detection (LOD) for nitrite of 1.06 ppm (parts per million), showcasing its high sensitivity. nih.gov
A crucial aspect of any chemosensor is its selectivity—the ability to detect a target analyte in the presence of other, potentially interfering, species. 4-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine exhibits remarkable selectivity for nitrite ions. In competitive anion studies, its response to nitrite was found to be consistent even in the presence of a large excess of other common anions. nih.gov
Table 1: Selectivity of 4-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine for Nitrite
| Competing Anion | Molar Excess vs. Nitrite | Observation |
|---|---|---|
| Sulfate (SO₄²⁻) | High | No interference detected |
| Sulfite (SO₃²⁻) | High | No interference detected |
| Phosphate (PO₄³⁻) | High | No interference detected |
| Nitrate (NO₃⁻) | High | No interference detected |
| Chloride (Cl⁻) | High | No interference detected |
| Fluoride (F⁻) | High | No interference detected |
| Bromide (Br⁻) | High | No interference detected |
| Iodide (I⁻) | High | No interference detected |
| Acetate (B1210297) (AcO⁻) | High | No interference detected |
This table is based on findings that the sensor's high sensitivity and selectivity to nitrite remain even in the presence of various competing anions. nih.gov
Metal Ion Coordination and Sensing
Based on a review of the available scientific literature, specific research detailing the coordination of 4-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine with metal ions or its application as a metal ion sensor could not be identified. While the pyridine (B92270) moiety is well-known for its ability to coordinate with transition metals, dedicated studies on this particular derivative are not prominently featured in the searched literature.
Supramolecular Chemistry and Self-Assembly Processes
The behavior of 4-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine in solution is heavily influenced by supramolecular interactions, leading to self-assembly and the formation of larger molecular structures.
Investigation of Molecular Aggregation and Hydrogen Bonding Networks
Evidence from various analytical techniques confirms that 4-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine forms molecular aggregates in solution. nih.gov Concentration-dependent ¹H NMR studies in chloroform (B151607) (CDCl₃) show significant peak broadening and shifting at higher concentrations (90 mM and 120 mM) compared to lower concentrations (30 mM), which is indicative of intermolecular interactions leading to aggregation. nih.gov
Further proof of this aggregation behavior is provided by the Tyndall effect, where a laser beam becomes visible when passed through an aqueous solution of the compound, confirming the presence of light-scattering colloidal particles. nih.govmdpi.com Scattering was observed in solutions with concentrations as low as 1.25 × 10⁻⁵ M. mdpi.com
Dynamic light scattering (DLS) studies have been employed to determine the size of these aggregates. The research compares the aggregate size of the dimethyl derivative (2,5-PP) with its parent compound, 4-(pyrrol-1-yl)pyridine (PP). nih.gov
Table 2: Comparison of Aggregate Sizes Determined by DLS
| Compound | Monomer Length (approx.) | Aggregate Size Range | Number of Monomers per Aggregate (approx.) |
|---|---|---|---|
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (2,5-PP) | 1.08 nm | Smaller range | 738–831 |
Data compiled from published research findings. nih.gov
The formation of these aggregates is a key component of the anion sensing mechanism, where the interaction with an anion alters the nature of the supramolecular system. nih.govnih.gov
Formation of Host-Guest Complexes
Detailed studies focusing on the formation of specific host-guest complexes involving 4-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine as either the host or guest molecule were not found in the reviewed literature.
Applications in Materials Science
While derivatives of both pyrrole (B145914) and pyridine are widely used in materials science for creating polymers, dyes, and functional materials, specific applications for 4-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine in this field are not extensively documented in the available research.
Integration into Functional Polymers
Pyrrole-containing polymers, such as polypyrrole and its derivatives, are known for their conductivity and are prepared by chemical or electrochemical polymerization. researchgate.net The incorporation of a pyridine group could further enhance the material's properties by providing a site for metal coordination, hydrogen bonding, or acid-base interactions. The synthesis of copolymers using functionalized pyrroles, such as those with carboxylic acid groups, has been demonstrated, and the resulting materials have been characterized by techniques like FT-IR and solid-state NMR spectroscopy. researchgate.net While speculative for the specific 3-yl isomer, a monomer like 4-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine could potentially be copolymerized with other monomers to create functional polymers for applications in sensors, catalysis, or smart materials.
Photophysical Properties for Optoelectronic Devices
The photophysical properties of organic compounds containing both electron-donating and electron-accepting moieties are of significant interest for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). elsevierpure.com Pyrrole and pyridine rings can act as electron-donating and electron-withdrawing groups, respectively, leading to intramolecular charge transfer (ICT) characteristics. nih.gov This can result in desirable properties like large Stokes shifts and solvatochromism, where the emission color changes with the polarity of the solvent. nih.govsemanticscholar.org
While specific photophysical data for this compound is not available, studies on related donor-acceptor systems provide insights into its potential. For example, fluorescent dyes with (diphenylamino)carbazole thiophene (B33073) units as donors and a pyridine ring as an acceptor exhibit ICT and show changes in their fluorescence quantum yields in different solvents. nih.gov The investigation of pyrrolo[3,4-c]pyridine derivatives has also revealed their fluorescent properties and potential for super-luminescence and lasing effects. mdpi.com Copper(I) complexes with pyridine-based ligands have also been explored for their photophysical properties and applications in optoelectronics. elsevierpure.com
Table 1: Illustrative Photophysical Data for a Generic Donor-π-Acceptor Dye with a Pyridine Acceptor
| Solvent | Absorption Max (λmax,abs, nm) | Emission Max (λmax,fl, nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (Φf) |
| Toluene | 398 | 453 | 3200 | 0.58 |
| Dichloromethane | 412 | 490 | 4200 | 0.45 |
| Acetonitrile | 415 | 525 | 5600 | 0.20 |
| Dimethylformamide | 420 | 550 | 6100 | 0.09 |
This table is a generalized representation based on data for similar D-π-A systems and does not represent experimental data for this compound.
Role as Ligands in Coordination Chemistry and Catalysis
Pyridine and its derivatives are widely used as ligands in coordination chemistry due to the basic lone pair of electrons on the nitrogen atom, which can coordinate to a variety of metal centers. jscimedcentral.com The resulting metal complexes have diverse applications in areas such as catalysis. jscimedcentral.comnih.gov
Synthesis and Characterization of Metal Complexes
Metal complexes of pyridine-based ligands are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. jscimedcentral.comijsred.com The resulting complexes can be characterized by a range of analytical techniques to determine their structure and properties.
Elemental Analysis: Confirms the empirical formula of the complex.
FTIR Spectroscopy: Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyridine and pyrrole rings. ijsred.com
UV-Visible Spectroscopy: Can indicate the electronic transitions within the complex and provide insights into its geometry. nih.gov
NMR Spectroscopy: 1H and 13C NMR can be used to elucidate the structure of diamagnetic complexes in solution. nih.gov
X-ray Crystallography: Provides definitive information about the solid-state structure of the complex, including bond lengths and angles.
While no specific metal complexes of this compound are reported, the synthesis of transition metal complexes with related pyridine-containing ligands, such as 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol, has been described. nih.gov These studies demonstrate the ability of pyridine nitrogen to coordinate to metals like Ni(II), Cu(II), Zn(II), and Cd(II), leading to complexes with geometries such as tetrahedral and square planar. nih.gov
Table 2: General Characterization Data for a Hypothetical Metal Complex of a Pyridine-Based Ligand
| Metal Ion | Formula | Color | Molar Conductivity (μScm-1) | Key FTIR Bands (cm-1) |
| Ni(II) | [Ni(L)2Cl2] | Green | 15.2 | ν(C=N)pyridine shift, ν(M-N) |
| Cu(II) | [Cu(L)2Cl2] | Blue | 18.5 | ν(C=N)pyridine shift, ν(M-N) |
| Zn(II) | [Zn(L)2Cl2] | White | 12.8 | ν(C=N)pyridine shift, ν(M-N) |
This table is illustrative and does not represent experimental data for complexes of this compound. 'L' represents a generic pyridine-based ligand.
Evaluation in Homogeneous and Heterogeneous Catalytic Reactions
Metal complexes are extensively used as catalysts in both homogeneous and heterogeneous systems. Pyridine-containing ligands can play a crucial role in tuning the reactivity and selectivity of the metal center. nih.gov
Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. Transition metal complexes with pyridine-based ligands have been employed in a variety of organic transformations. For example, iron complexes with pyridine dipyrrolide ligands have been studied for their reactivity in C-H amination reactions. nih.gov Terpyridine-metal complexes are also known to be active in challenging transformations like C-C bond formation and hydrofunctionalization. nih.gov The electronic properties of the ligand can be modified to influence the catalytic activity of the metal center.
Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates its separation and reuse. Metal complexes can be immobilized on solid supports to create heterogeneous catalysts. acs.org Supported single-atom catalysts and nanoclusters are at the forefront of this field. acs.org While there are no specific reports on the use of this compound complexes in heterogeneous catalysis, coordination polymers containing pyridine moieties have been investigated for their catalytic properties. researchgate.net The porous nature of such materials can allow for substrate access to the active metal centers. The development of metal-catalyzed methods for the synthesis of nitrogenous heterocyclic compounds, including pyrrolopyridine derivatives, highlights the importance of this class of compounds in catalysis. nih.gov
Future Research Directions and Unexplored Avenues for 4 2,5 Dimethyl 1h Pyrrol 3 Yl Pyridine
Development of Novel and Efficient Synthetic Routes
A foundational challenge in exploring the potential of 4-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine is the absence of well-established and high-yielding synthetic protocols. Future research must prioritize the development of versatile and efficient synthetic routes.
Key areas of focus should include:
Adaptation of Classical Pyrrole (B145914) Syntheses: Methods such as the Paal-Knorr, Hantzsch, or Knorr pyrrole syntheses could be adapted. This would involve the cyclization of dicarbonyl compounds with aminopyridine precursors or the reaction of α-amino ketones with β-ketoesters containing a pyridine (B92270) moiety.
Modern Cross-Coupling Strategies: Transition-metal-catalyzed cross-coupling reactions are a powerful tool for constructing bi-aryl systems. Strategies like the Suzuki-Miyaura coupling (between a pyridine-boronic acid and a 3-halo-2,5-dimethylpyrrole) or the Stille coupling could offer a direct and modular route to the target compound and its derivatives. Research into related azaindole syntheses has demonstrated the utility of chemoselective Suzuki-Miyaura and Buchwald-Hartwig reactions for building similar scaffolds. nih.gov
Cascade and One-Pot Reactions: To enhance synthetic efficiency, reduce waste, and lower costs, the development of one-pot or cascade reactions that form both heterocyclic rings in a single sequence should be investigated. Such approaches are at the forefront of modern organic synthesis. researchgate.net
| Potential Synthetic Strategy | Key Precursors | Reaction Type | Anticipated Advantages |
| Modified Paal-Knorr Synthesis | 3-(Amino)pyridine, Hexane-2,5-dione | Condensation/Cyclization | Potentially straightforward, uses common starting materials. |
| Suzuki-Miyaura Coupling | 3-Bromo-2,5-dimethylpyrrole, Pyridine-4-boronic acid | Palladium-catalyzed Cross-Coupling | High functional group tolerance, modularity for derivative synthesis. nih.gov |
| Stille Coupling | 3-Stannyl-2,5-dimethylpyrrole, 4-Halopyridine | Palladium-catalyzed Cross-Coupling | Alternative to boronic acids, offers different reactivity profiles. |
| C-H Arylation | 2,5-Dimethylpyrrole, 4-Halopyridine | Direct C-H Functionalization | High atom economy, avoids pre-functionalization of the pyrrole ring. |
Exploration of Isomeric and Derivatized Structures
The specific placement of the pyridine ring at the 3-position of the pyrrole nucleus, as opposed to the more studied 1-position, is expected to confer unique physicochemical and biological properties. nih.gov A systematic exploration of derivatives is essential to map out the chemical space and identify structures with enhanced or novel functions.
Future synthetic efforts should target:
Positional Isomers: A comparative study of the 2-yl, 3-yl, and the known 1-yl isomers would provide fundamental insights into how the linkage point influences electronic structure, conformation, and biological activity.
Pyrrole Ring Functionalization: The N-H proton of the pyrrole can be substituted with various alkyl or aryl groups to modulate solubility and steric properties. The remaining C-4 position on the pyrrole ring is also a target for functionalization.
Pyridine Ring Substitution: Introducing a range of substituents (e.g., electron-donating or electron-withdrawing groups) onto the pyridine ring can fine-tune the molecule's electronic properties, basicity, and potential for hydrogen bonding. This approach is standard in medicinal chemistry for optimizing drug candidates. For instance, related pyrrolopyridines have been functionalized with groups like fluorophenyls to act as kinase inhibitors. nih.gov
| Derivative Class | Modification Site | Potential Substituents | Rationale for Investigation |
| N-Substituted Analogs | Pyrrole Nitrogen (N1) | Alkyl chains, Benzyl, Phenyl | Improve lipophilicity, alter steric profile, probe for N-H hydrogen bond importance. |
| C4-Substituted Analogs | Pyrrole Carbon (C4) | Halogens, Nitro, Cyano | Modulate electronic properties of the pyrrole ring. |
| Pyridine-Substituted Analogs | Pyridine Ring | -F, -Cl, -OCH₃, -CF₃, -NH₂ | Tune pKa, alter metabolic stability, introduce new interaction points for biological targets. nih.gov |
| Fused Ring Systems | Across both rings | Annulation to form tricyclic structures | Create rigid scaffolds with novel 3D shapes for exploring different biological targets. |
Integration of Multi-Disciplinary Approaches
To fully realize the potential of this compound, future research must transcend traditional synthetic chemistry and integrate approaches from diverse scientific fields.
Chemical Biology: Derivatives could be developed as molecular probes. For example, by attaching fluorescent tags or biotin, these molecules could be used to identify and study novel protein targets within cells, potentially uncovering new mechanisms of action. The structural similarity to kinase inhibitors suggests this as a promising area. nih.govnih.gov
Materials Science: The conjugated π-system of the pyrrolopyridine core suggests potential applications in organic electronics. Research could explore its use as a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or chemosensors. The related isomer, 4-(2,5-dimethyl-pyrrol-1-yl)pyridine, has already been investigated for its anion sensing properties through changes in its supramolecular aggregation. nih.gov
Pharmacology and Toxicology: A comprehensive screening of the parent compound and its derivatives against diverse biological targets is necessary. This should include assays for anticancer, antimicrobial, anti-inflammatory, and neurological activity, areas where other pyrrole-containing compounds have shown promise. researchgate.netnih.gov Early-stage toxicity profiling will be crucial for identifying candidates for further therapeutic development.
| Disciplinary Field | Potential Application | Research Focus |
| Chemical Biology | Molecular Probes | Synthesis of fluorescent or affinity-labeled derivatives to study cellular pathways. |
| Materials Science | Organic Electronics | Investigation of photophysical and electronic properties for use in OLEDs or as chemosensors. nih.gov |
| Medicinal Chemistry | Drug Discovery | Screening against panels of kinases, enzymes, and receptors to identify novel therapeutic leads. mdpi.comnih.gov |
| Pharmacology | Mechanism of Action Studies | Elucidation of the biological pathways modulated by active compounds. |
Advanced Understanding of Structure-Function Relationships
A deep understanding of the relationship between molecular structure and function is paramount for rational design. Future work should move beyond simple synthesis and screening to detailed mechanistic and structural studies.
Structure-Activity Relationship (SAR) Studies: By systematically preparing and testing a library of the derivatives proposed in section 7.2, researchers can build detailed SAR models. These models identify which parts of the molecule are essential for activity and which can be modified to improve properties like potency, selectivity, and metabolic stability. A SAR study on a related compound identified the 2,5-dimethylpyrrole moiety as the key pharmacophore for its effect on monoclonal antibody production. nih.gov
X-ray Crystallography: Obtaining crystal structures of the compound and its derivatives, ideally co-crystallized with their biological targets, provides invaluable, high-resolution information about three-dimensional conformation and key intermolecular interactions (e.g., hydrogen bonds, π-stacking). nih.gov
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) can confirm chemical structures and provide insight into the solution-state conformation of these molecules, which is critical for understanding their behavior in a biological environment. mdpi.com
Computational Design and Prediction of New Properties
In silico methods are indispensable tools for accelerating the research and development cycle, saving time and resources by prioritizing the most promising avenues for experimental work.
Molecular Docking and Virtual Screening: If a biological target is identified, molecular docking can be used to predict the binding mode and affinity of this compound and a virtual library of its derivatives. This can guide the selection of which derivatives to synthesize. Such in silico studies have been successfully applied to other N-(2,5-dimethyl-1H-pyrrol-1-yl) derivatives to predict their binding to enzyme active sites. iajpr.com
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can predict fundamental electronic properties, such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and dipole moments. These properties are crucial for understanding reactivity and for predicting potential applications in materials science.
Pharmacokinetic and Toxicity (ADMET) Prediction: Before committing to extensive synthesis, computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of designed derivatives. This helps to eliminate compounds with likely poor pharmacokinetic properties or toxicity risks early in the discovery process, a common practice in modern drug design. nih.govjcchems.com
| Computational Tool | Application Area | Predicted Properties |
| Molecular Docking | Drug Discovery | Binding affinity, interaction modes with protein targets. iajpr.com |
| DFT Calculations | Materials Science, Reactivity | HOMO/LUMO energies, electron density, spectral properties. |
| ADMET Prediction | Medicinal Chemistry | Oral bioavailability, blood-brain barrier penetration, toxicity alerts. nih.govjcchems.com |
| Quantitative Structure-Activity Relationship (QSAR) | Lead Optimization | Predictive models for biological activity based on molecular descriptors. |
Q & A
Q. What challenges arise in the crystallographic analysis of this compound, and how can SHELX-based refinement address them?
- Methodological Answer : Challenges include low crystal quality due to flexible pyrrole-pyridine linkage and disorder in methyl groups. SHELXL (via Olex2 interface) enables anisotropic refinement of thermal parameters and TWIN/BASF commands to model twinning. Hydrogen bonding interactions (e.g., C-H⋯N) can be validated using PLATON’s ADDSYM tool to check missed symmetry .
Q. How can computational methods (DFT, MD) predict the electronic properties of this compound and guide functionalization strategies?
- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) reveal frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating reactivity at the pyridine N-atom. Molecular dynamics (MD) simulations in explicit solvent (e.g., water/ethanol) predict solvation effects on conformation. These insights guide functionalization (e.g., introducing electron-withdrawing groups at the 4-pyridyl position to modulate electronic density) .
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Methodological Answer : Discrepancies (e.g., NMR suggesting planar geometry vs. X-ray showing torsional distortion) require multi-technique validation. Variable-temperature NMR (VT-NMR) can detect dynamic effects, while Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions influencing solid-state geometry. Cross-validate with IR/Raman spectroscopy for bond-length consistency .
Q. What strategies exist for modifying the pyrrole and pyridine rings to study structure-activity relationships (SAR) in pharmacological contexts?
- Methodological Answer :
- Pyrrole modification : Introduce halogens (Cl, Br) at the 3-position via electrophilic substitution to enhance lipophilicity.
- Pyridine modification : Attach substituents (e.g., -NH₂, -CF₃) at the 2- or 4-positions using Ullmann or Buchwald-Hartwig couplings. Evaluate SAR via in vitro assays (e.g., enzyme inhibition) and correlate with computational docking (AutoDock Vina) .
Q. How should reactive intermediates (e.g., nitro derivatives) be stabilized during the synthesis of related compounds?
- Methodological Answer : Nitration intermediates (e.g., 4-(4-halo-3-nitrophenyl)pyridine) are prone to decomposition. Stabilization methods include:
- Low-temperature reactions (−10°C to 0°C) in anhydrous HNO₃/H₂SO₄.
- Immediate reduction using SnCl₂/HCl to convert nitro groups to amines.
- Use of radical scavengers (e.g., BHT) to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
